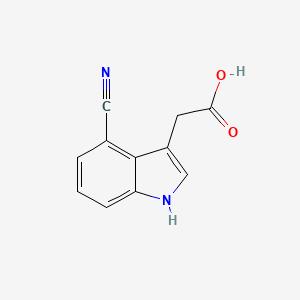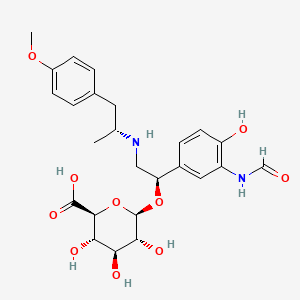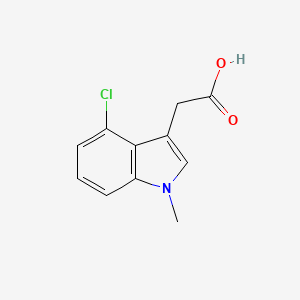
2-Hexyl-3-methylmaleic Anhydride-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hexyl-3-methylmaleic Anhydride-d3 is a deuterated analog of 2-Hexyl-3-methylmaleic Anhydride. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C11H13D3O3, and it has a molecular weight of 199.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-methylmaleic Anhydride-d3 typically involves the deuteration of 2-Hexyl-3-methylmaleic Anhydride. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions and chemical synthesis using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods are optimized to minimize the loss of deuterium and to ensure the stability of the final product .
化学反应分析
Types of Reactions
2-Hexyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
科学研究应用
2-Hexyl-3-methylmaleic Anhydride-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
作用机制
The mechanism of action of 2-Hexyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer to study metabolic pathways and enzyme activities. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the movement and transformation of the compound within the system .
相似化合物的比较
2-Hexyl-3-methylmaleic Anhydride-d3 can be compared with other similar compounds, such as:
2-Hexyl-3-methylmaleic Anhydride: The non-deuterated analog of this compound. It has similar chemical properties but lacks the unique isotopic signature provided by deuterium.
2-Hexylmaleic Anhydride: A related compound with a similar structure but without the methyl group at the 3-position.
3-Methylmaleic Anhydride: A related compound with a similar structure but without the hexyl group at the 2-position .
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in NMR spectroscopy and metabolic studies.
属性
CAS 编号 |
1346598-99-9 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
199.264 |
IUPAC 名称 |
3-hexyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3/i2D3 |
InChI 键 |
SAYHBWSPMUSNEJ-BMSJAHLVSA-N |
SMILES |
CCCCCCC1=C(C(=O)OC1=O)C |
同义词 |
3-Hexyl-4-(methyl-d3)-2,5-furandione; Hexyl(methyl-d3)maleic Anhydride; 3-Hexyl-4-(methyl-d3)furan-2,5-dione; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



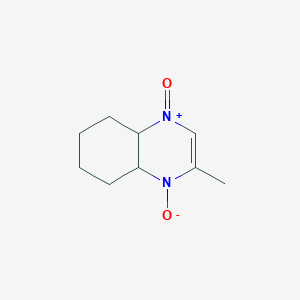
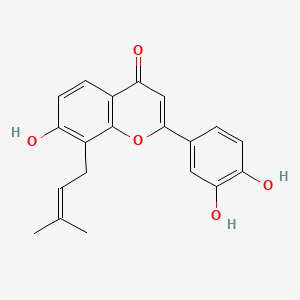
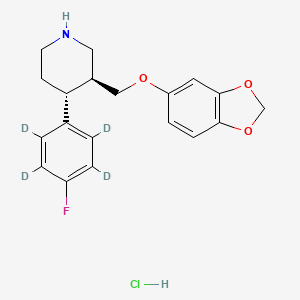

![5-(tert-Butyl)-7a-methylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B585850.png)
